Naphthalene

Catalog No.
S536673
CAS No.
91-20-3
M.F
C10H8
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene

CAS Number

91-20-3

Product Name

Naphthalene

IUPAC Name

naphthalene

Molecular Formula

C10H8

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H

InChI Key

UFWIBTONFRDIAS-UHFFFAOYSA-N

SMILES

C1=CC=C2C=CC=CC2=C1

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
In water, 31 mg/L at 25 °C
1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils.
0.031 mg/mL at 25 °C
Solubility in water at 20 °C: very poor
0.003%

Synonyms

Naphthalene; NSC 37565; NSC-37565; NSC37565

Canonical SMILES

C1=CC=C2C=CC=CC2=C1

Description

The exact mass of the compound Naphthalene is 128.0626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)2.42e-04 m0.031 mg/ml at 25 °cin water, 31 mg/l at 25 °c1 g/13 ml ethanol or methanol; 1 g/3.5 ml benzene or toluene; 1 g/8 ml olive oil or tupentine; 1 g/2 ml chloroform or carbon tetrachloride; 1 g/1.2 ml carbon disulfide. very soluble in ether, hydronaphthalenes, and in fixed and volatile oils.0.031 mg/ml at 25 °csolubility in water at 20 °c: very poor0.003%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37565. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of ortho-fused bicyclic arene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Chemistry and Material Science

  • Precursor for Chemical Synthesis: Naphthalene serves as a vital starting material for synthesizing various organic compounds. These include phthalic anhydride, a crucial component in the production of plastics and polyester fibers []. Additionally, naphthalene derivatives like naphthol and naphthylamines are essential for dyes, pigments, and pharmaceuticals [].
  • Organic Light-Emitting Diodes (OLEDs): Research explores the use of naphthalene derivatives in developing efficient OLED materials. The ability of these molecules to transport charge carriers and emit light makes them promising candidates for next-generation displays [].

Environmental Science

  • Environmental Monitoring: Naphthalene is a ubiquitous environmental contaminant arising from incomplete combustion of fossil fuels and other sources. Scientists use it as a marker compound to assess the overall health of an ecosystem and track the spread of pollution [].
  • Biodegradation Studies: Naphthalene serves as a model compound for studying microbial degradation pathways of aromatic hydrocarbons. Understanding these processes is crucial for bioremediation efforts to clean up contaminated environments [].

Biological Research

  • Protein-Naphthalene Interactions: Naphthalene acts as a hydrophobic probe in studying protein-ligand interactions. Researchers use it to understand how proteins bind to small molecules, which can be valuable for drug discovery [].
  • Model System for Studying Toxicity: Naphthalene's well-defined toxicity profile makes it a model compound for investigating the mechanisms of environmental pollutants on living organisms [].

Naphthalene is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, characterized by the chemical formula C10H8C_{10}H_{8}. It appears as a white crystalline solid at room temperature and is known for its distinctive mothball-like odor. Naphthalene is classified as a benzenoid compound and is one of the simplest forms of polynuclear aromatic hydrocarbons (PAHs) . Its structure allows for resonance stabilization, which contributes to its chemical reactivity and stability .

Typical of aromatic compounds, particularly electrophilic aromatic substitution. Key reactions include:

  • Nitration: Naphthalene reacts with a mixture of nitric and sulfuric acids to form nitronaphthalenes.
  • Sulfonation: Treatment with sulfuric acid yields sulfonic acid derivatives, with regioselectivity favoring the 1-position under certain conditions .
  • Halogenation: Naphthalene can be chlorinated or brominated without a catalyst, producing halonaphthalenes .
  • Friedel-Crafts Reactions: Naphthalene can be alkylated or acylated using Friedel-Crafts conditions, demonstrating greater reactivity compared to benzene .

Other notable reactions include oxidation to produce phthalic anhydride and hydrogenation to yield tetrahydronaphthalene .

Naphthalene is primarily synthesized through two methods:

  • From Coal Tar: Naphthalene is extracted from coal tar via fractional distillation. The process involves heating coal tar to about 200°C to vaporize lighter components, followed by further distillation at higher temperatures to isolate naphthalene crystals .
  • Haworth Synthesis: This laboratory method begins with the acylation of benzene followed by reduction reactions, ultimately leading to the formation of naphthalene through dehydrogenation .

Research on naphthalene's interactions primarily focuses on its biochemical effects and environmental impact. Studies indicate that naphthalene can affect metabolic pathways in organisms, leading to oxidative stress and cellular damage . Its interactions with biological systems are complex, involving both enzymatic transformations and toxicological responses.

Naphthalene shares structural similarities with other polynuclear aromatic hydrocarbons. Below are some comparable compounds:

CompoundStructure TypeUnique Features
AnthraceneThree fused benzene ringsMore reactive than naphthalene; used in organic semiconductors.
PhenanthreneThree fused benzene ringsExhibits different substitution patterns compared to naphthalene.
AcenapthyleneTwo fused benzene ringsLess stable than naphthalene; used in organic synthesis.
PyreneFour fused benzene ringsExhibits fluorescence; used in dyes and sensors.

Naphthalene's unique properties stem from its specific structure, allowing it to undergo distinct

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses
Naphthalene, methylnaphthalenes appears as a black liquid with the odor of coal tar. Negligibly soluble in water. Slightly denser than water. Vapors, fumes or direct contact may irritate the eyes. Direct skin contact may produce severe burns. Inhalation may produce mucous irritation, dizziness, loss of coordination, cardiovascular collapse and death.
Liquid; Pellets or Large Crystals; Gas or Vapor
Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH]
Solid
WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
A white crystalline volatile solid with a strong coal-tar odor.
Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.]

Color/Form

White crystalline flakes ... Plates from ethanol
WHITE SCALES, BALLS, POWDER OR CAKES
Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes
Colorless to brown solid ... [Note: Shipped as a molten solid]

XLogP3

3.3

Exact Mass

128.062600255 g/mol

Monoisotopic Mass

128.062600255 g/mol

Boiling Point

424 °F at 760 mmHg (NTP, 1992)
217.9 deg C
217.00 to 219.00 °C. @ 760.00 mm Hg
218 °C
424 °F

Flash Point

190 °F (NTP, 1992)
174 °F (NFPA, 2010)
174 °F; 79 °C (Closed cup)
80 °C c.c.
174 °F

Heavy Atom Count

10

Vapor Density

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.42 (Air = 1)
Relative vapor density (air = 1): 4.42
4.42

Density

1.15 (NIOSH, 2024) - Denser than water; will sink
1.162 at 20 °C/4 °C
1.16 g/cm³
1.15

LogP

3.3 (LogP)
3.30
log Kow = 3.30
3.35

Odor

Aromatic odor
Odor of mothballs
Characteritic odor (plates)

Odor Threshold

Odor Threshold Low: 0.0095 [mmHg]
Odor Threshold High: 0.64 [mmHg]
Detection odor threshold from AIHA (mean = 0.038 ppm)
Odor detection in water 6.80 ppm (purity not specified)
At least as low as 0.3 ppm.
Odor threshold (water) 0.021 mg/L (w/v); odor threshold (air) 0.084 ppm (v/v)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

176.4 °F (NTP, 1992)
80.2 °C
Sublimes appreciably at temperatures above melting point; volatile with steam
80.3 °C
80 °C
176 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2166IN72UN

Related CAS

25135-16-4
62238-84-0

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Naphthalene is a white solid that evaporates easily. Fuels such as petroleum and coal naturally contain it. It is also called white tar and tar camphor. Burning tobacco or wood releases naphthalene. It has a strong, but not unpleasant smell. USE: The major commercial use of naphthalene is in the manufacture of chemicals that are used as softeners in polyvinyl chloride (PVC) plastics. Its major consumer use is in moth repellents and toilet deodorant blocks. EXPOSURE: Human exposure to naphthalene can occur from breathing low levels in outdoor air. Breathing air contaminated from burning wood, tobacco or fossil fuels can be a source of exposure. The highest airborne naphthalene concentrations in indoor air occur in the homes of cigarette smokers. Exposure can also occur from using moth repellents or coal tar products. Children may be exposed by touching or eating moth balls or toilet blocks. Naphthalene may be present in drinking water wells close to waste sites and landfills. Exposure can happen through drinking this contaminated water. Naphthalene has been detected at low levels in some food and milk products. These could also be a source of exposure. Naphthalene in air will be broken down by moisture and sunlight, often within one day. Bacteria will also break it down or it will evaporate from water and soil surfaces. Naphthalene is not expected to build up in edible fish or animals. RISK: Exposure to large amounts of naphthalene may damage or destroy some of your red blood cells. This can cause a decrease in red blood cells in your body resulting in a condition called hemolytic anemia. Symptoms of this condition can be fatigue, lack of appetite, restlessness and pale skin. Exposure to large amounts of naphthalene may also cause nausea, vomiting, diarrhea, blood in the urine and jaundice. Hospitals have reported many cases of hemolytic anemia in children, newborns and infants, due to naphthalene. Exposure was from eating naphthalene mothballs or deodorant cakes, or close contact with clothing or blankets stored in mothballs. It can also move from a pregnant woman's blood to an unborn baby's blood. The bodies of newborns and infants are less able to get rid of naphthalene than adults, making them more susceptible to the effect of naphthalene on blood. It has been detected in some samples of breast milk from the general U.S. population, but not at levels that are expected to be of concern. The International Agency for Research on Cancer (IARC) and the Environmental Protection Agency have determined that naphthalene is a possible human carcinogen. The Department of Health and Human Services (DHHS), National Toxicology Program (NTP) listed naphthalene as "reasonably anticipated to be a human carcinogen" in the Report on Carcinogens(1,2,3).

Pharmacology

Naphthalene is a white, volatile, solid polycyclic hydrocarbon with a strong mothball odor. Naphthalene is obtained from either coal tar or petroleum distillation and is primarily used to manufacture phthalic anhydride, but is also used in moth repellents. Exposure to naphthalene is associated with hemolytic anemia, damage to the liver and neurological system, cataracts and retinal hemorrhage. Naphthalene is reasonably anticipated to be a human carcinogen and may be associated with an increased risk of developing laryngeal and colorectal cancer. (NCI05)

Mechanism of Action

1,2-Dihydroxynaphthalene or 1,2-naphthoquinone /metabolites of naphthalene/ combined with amino acids or irreversibly with the thiol groups of lens protein to form a brown precipitate. ... Hydroperoxide formed in the oxidation of 1,2-dihydroxynaphthalene and ascorbic acid can act with high levels of glutathione peroxidase in the eye to oxidize glutathione.
/Mechanism of ocular toxicity:/...The oxidation products of naphthalene may reach the eye via the bloodstream, where 1,2-naphthoquinone is formed which can react with proteins and other cell components to form insoluble precipitates with a characteristic brown color. ... Naphthalene dihydrodiol is produced in the liver /of rats/, reaches the aqueous humor, and penetrates the lens, where it is metabolized to naphthoquinone.
Mitochondrial respiration is inhibited 50% by 10 ppm (78 uM) /naphthalene/. Nicotinamide adenine dinucleotide oxidase, nicotinamide adenine dinucleotide-cytochrome c reductase, ubiquinone-50 oxidase, and nicotinamide adenine dinucleotide-ubiquinone reductase are inhibited; while succinate oxidase, nicotinamide adenine dinucleotide-ferricyanide reductase, nicotinamide adenine dinucleotide -indophenol reductase, and ATPase activities are not inhibited. ... Exposure at concentrations >7.5 ppm causes cultured cells to round up ... with eventual death the result. The effects of naphthalene on morphology and respiration are very similar, suggesting that mitochondrial inhibition plays a significant role in the effects of naphthalene on intact cells.
Naphthalene itself is not cataractogenic; instead, the metabolite 1,2-dihydro-1,2-dihydroxynaphthalene (naphthalene dihydrodiol) is the cataract-inducing agent. Subsequent studies using biochemical and pharmacologic techniques, in vitro assays, and transgenic mice showed that aldose reductase in the rat lens is a major protein associated with naphthalene dihydrodiol dehydrogenase activity and that lens aldose reductase is the enzyme responsible for the formation of naphthalene dihydrodiol. In addition, invivo and invitro studies have shown that aldose reductase inhibitors prevent naphthalene-induced cataracts.
For more Mechanism of Action (Complete) data for NAPHTHALENE (7 total), please visit the HSDB record page.

Vapor Pressure

0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992)
0.08 [mmHg]
0.085 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 11
0.08 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum.
The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases.

Other CAS

91-20-3

Absorption Distribution and Excretion

Cutaneous absorption of naphthalene in infants is increased by baby oil.
When inhaled, naphthalene is rapidly absorbed... .
At 100 mg/kg intraperitoneally, 20 to 30% was excreted in the rat urine, and 85 to 90% /of urinary excretion/ was in the form of acid conjugates; 5 to 10% was excreted in the bile and 70 to 80% /of biliary excretion/ was as acid conjugates. The major metabolite was naphthalene-1,2-dihydrodiol.
In small oysters transport of naphthalene between tissues is primarily by diffusion. In intact oysters, accumulation in adductor muscle and body followed accumulation in gills after a large lag-time. In isolated tissues with no shell to impede water, there was no time lag.
For more Absorption, Distribution and Excretion (Complete) data for NAPHTHALENE (13 total), please visit the HSDB record page.

Metabolism Metabolites

/It was shown/ that 24-35% of an intraperitoneal dose of (14)C-naphthalene was eliminated as mercapturates by both mice and rats at 24 hours after dosing. For both species, this percentage was the same over a wide dose range (3.12-200 mg/kg body weight). In contrast, after inhalation exposure, the amounts of mercapturic acid in mouse urine were approximately twice those in rat urine at the same level of exposure. Over a 24 hour period, approximately 100-500 umol/kg body weight mercapturates were eliminated in urine of mice given intraperitoneal injections of 50-200 mg/kg body weight naphthalene. In mice exposed by inhalation to 1-100 ppm (5.24-524 mg/cu m) naphthalene for 4 hours, 1-240 umol/kg body weight total mercapturic acids were eliminated, while rats exposed to the same concentrations eliminated 0.6-67 umol/kg body weight.
A 5 day old calf dosed orally with (14)C-propachlor excreted 70% dose in the urine as the cysteine conjugate; no mercapturic acid was detected. Rumen microflora were established in the calf (5 weeks older) and the experiment was repeated with the same results. When the same calf was dosed 1 week later with (14)C-naphthalene, 99% dose was excreted in the urine, mostly as the dihydrodiol glucuronide (34%) and the dihydrohydroxy cysteine conjugate (47%); no mercapturate was detected. ... Cysteine S-conjugate N-acetyltransferase activity in calf kidney and liver was about 10% of that n the corresponding rat tissues.
...Metabolized via 1,2-epoxide into 1,2-dihydronaphthalene-1,2-diol, 1,2-dihydro-1-naphthol and N-acetyl-s-(2-hydroxy-1,2-dihydronaphthyl)-cysteine, which after further metabolism... Excreted in urine as 1-naphthylmercapturic acid ...and conjugates of 1,2-dihydronaphthalene-1,2-diol... 1- and 2-naphthols, and 1,2-dihydroxynaphthalene.
Naphthalene is metabolized first to naphthalene 1,2-oxide, which can yield 1-naphthol or be converted by epoxide hydrolase to trans-1,2-dihydro- 1,2-dihydroxynaphthalene (trans-1,2-dihydrodiol . The hydroxyl group of 1-naphthol may also be sulfated or glucuronidated. The 1,2-dihydrodiol can also be converted to 2-naphthol. The epoxide is also a substrate for glutathione S-transferase, yielding glutathione conjugates which are eventually eliminated as mercapturic acids.
For more Metabolism/Metabolites (Complete) data for NAPHTHALENE (40 total), please visit the HSDB record page.
Naphthalene has known human metabolites that include 1-Naphthol, 2-Naphthol, naphthalene-1,2 Expodation, and dihydrodiol.
PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can be conjugated to glucuronides and sulfate esters; and the quinones can form glutathione conjugates. (L10)

Wikipedia

Naphthalene
Phenolphthalein

Biological Half Life

Whole body: 8 days; [TDR, p. 909]

Use Classification

Hazardous Air Pollutants (HAPs)
Agrochemicals -> Pesticides
Hazard Classes and Categories -> Carcinogens, Flammable - 2nd degree

Methods of Manufacturing

The main feedstock for naphthalene production is coal tar. At an average content of around 10%, naphthalene represents the most important compound in high-temperature coal tar (coke-oven tar) in terms of quantity. It can already be concentrated to over 90% in primary tar distillation, in the naphthalene fraction boiling between 210 and 220 °C, with a yield in excess of 90%. Further refining requires separation of the co-boiling compounds (phenols, nitrogen bases, benzo(b)thiophene, and other aromatic hydrocarbons). For production of technical naphthalene (e.g., mp 78.5 detg C), redistillation of the naphthalene fraction is sufficient. Generally, phenols are extracted with sodium hydroxide solution before distillation. Pure naphthalene (mp greater than or equal to 79.6 °C) is produced by, e.g., crystallization or hydrorefining.
Naphthalene can ... be recovered from pyrolysis residue oils (from the pyrolysis of hydrocarbon fractions to olefins) by distillation and crystallization, in a manner similar to the recovery from coal tar. These pyrolysis residue oils normally contain 10 - 16% naphthalene.
... Naphthalene is ... produced in the United States by hydrodealkylation of aromatized petroleum derived fractions. Typical feedstocks are residue oils from catalytic naphtha reforming, from naphtha pyrolysis in olefin plants, or catcracker recycle oils. These aromatized oils are distilled to give a fraction containing naphthalene and alkylnaphthalenes and, in the case of catcracker recycle oils, subjected to extraction of the aromatics. The bicyclic aromatic fraction, with a boiling range of, e.g., 220 - 270 °C, is dealkylated under hydrogen pressure, either thermally above 700 °C, or catalytically in the presence of a chromium oxide/aluminum oxide or cobalt oxide/molybdenum oxide catalyst at 550 - 650 °C. Methyl- and dimethylnaphthalene fractions from coal tar can also be hydrodealkylated. The crude dealkylation product is processed to a low-sulfur pure naphthalene (mp 80 C) by distillation.
Crystallizes from the middle or "carbolic oil" fraction of the distilled tar. Purified by hot pressing, which may be followed by washing with H2SO4, NaOH, and water, then by fractional distillation or by sublimation.
(1) From coal tar oils boiling between 200 and 250 °C (middle oil) by crystallization and distillation. (2) From petroleum fractions after various catalytic processing operations.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Oil and Gas Drilling, Extraction, and Support activities
Printing Ink Manufacturing
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Synthetic Rubber Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Wholesale and Retail Trade
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Construction
Agriculture, Forestry, Fishing and Hunting
Services
All Other Basic Organic Chemical Manufacturing
Fabricated Metal Product Manufacturing
Petrochemical Manufacturing
Naphthalene: ACTIVE
Naphthalene, homopolymer: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
The WHO Recommended Classification of Pesticides by Hazard identifies naphthalene as an active ingredient believed to be obsolete or discontinued for use as a pesticide.
Naphthalene usually is sold commercially according to its freezing or solidification point because there is a correlation between the freezing point and the naphthalene content of the product. The correlation depends on the type and relative amount of impurities present. Because the freezing point can be changed appreciably by the presence of water, values and specifications are listed on a dry, wet, or as-received basis using an appropriate method agreed upon between buyer and seller.
The use of naphthalene as a moth repellent and insecticide is decreasing due to the introduction of chlorinated compounds such as p-dichlorobenzene.
Produced in several grades characterized by solidification point ... petroleum naphthalene ... one grade ... 79.0 °C minimum. Coal tar naphthalene ... 78 °Crude, 77.5 deg low sulfur, and an 80 deg refined material with a purity of 99.6%
Grades: By melting point, 74 °C minimum (crude) to <79 °C (refined); scintillation (80-81 °C).

Analytic Laboratory Methods

Method: NIOSH 5115, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: naphthalene; Matrix: air; Detection Limit: 0.3-0.5 ug/sample.
Method: NIOSH 5506, Issue 3; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: naphthalene; Matrix: air; Detection Limit: 0.2-0.8 ug/sample.
Method: OSHA 35; Procedure: gas chromatography with a flame ionization detector; Analyte: naphthalene; Matrix: air; Detection Limit: 0.08 ppm (0.4 mg/cu m).
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: naphthalene; Matrix: treated drinking water, wastewater, and ground water; Detection Limit: 0.23 ug/L.
For more Analytic Laboratory Methods (Complete) data for NAPHTHALENE (33 total), please visit the HSDB record page.

Clinical Laboratory Methods

High performance liquid chromatography (reverse phase) analysis of polycyclic aromatic hydrocarbons in skin lipids. /Polycyclic aromatic hydrocarbons/

Storage Conditions

Without inert-gas blanketing and at the temperature normally used for the storage of molten naphthalene, i.e., 90 °C, the vapors above the liquid are within the flammability limits. Thus, storage tanks containing molten naphthalene have a combustible mixture in the vapor space and care must be taken to eliminate all sources of ignition around such systems. Naphthalene dust can form explosive mixtures with air which necessitates the design and operation of solid handling systems.
Store in a cool, dry, well-ventilated location. Separate from oxidizing materials. May be stored under nitrogen gas.
Always store in a cool, dry, dark place.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Ip injection of channel catfish (Ictalurus punctatus) with 100 ug benzo(a)pyrene, Aroclor 1254, or naphthalene, singly and in combinations, affected the levels of the brain neurotransmitters norepinephrine, dopamine, and 5 hydroxytryptamine, but the effect showed no discernible pattern. The effects of combinations of the chemicals did not appear to be predictable from the effects of individual chemicals. In several instances, the change in the level of neurotransmitter in fish receiving a combination of chemicals was greater than in fish receiving either chemical alone.
...50 cases of severe chronic effects from repeated ingestion of a naphthalene- isopropyl alcohol "cocktail" have been recorded. The symptoms resembled those of ethanol intoxication and consisted of tremors, restlessness, extreme apprehension, and hallucination. The effects subsided in a few days.
When... naphthalene... was applied dermally in combination with benzo(a)pyrene (BaP), there was an inhibitory effect on the induction of skin tumors in female mice.
The administration of /mixed function oxidase/ (MFO) inhibitors (SKF-525A, metyrapone) and antioxidants (caffeic acid and vitamin E) decreased ocular toxicity in mice.
For more Interactions (Complete) data for NAPHTHALENE (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Isolation and identification of naphthalene degrading bacteria and their degradation characteristics under rainwater environment in heavily polluted areas

Jiaying Zhou, Xiaodan Fan, Jinjia Li, Xueqi Wang, Zhengtong Yuan
PMID: 33989122   DOI: 10.1080/10934529.2021.1885260

Abstract

This study is screened for naphthalene degrading strains from a heavily polluted area with high naphthalene concentration in the rainwater for the effective removal of naphthalene from rainwater. Recently, naphthalene biodegradation has been achieved in water. However, the influences of organics and inorganics in the rainwater on the biodegradation of naphthalene remains unclear. The naphthalene degrading strain
sp. (WJ-1) was identified from sewage sludge. The effects of temperature, pH, inoculum size, and rotation speed on the degradation ability of WJ-1 were studied. The results showed that the naphthalene degradation rates of WJ-1 in rainwater were higher than those in aqueous solution at different experimental conditions. The optimal conditions were 30 °C, 10% inoculum size, pH 7.0, and a rotation speed of 150 rpm. The substances in rainwater might be important co-metabolites of naphthalene degradation. Based on intermediate metabolites detected by gas chromatography-mass spectrometer (GC-MS), the naphthalene biodegradation pathway was identified, as being similar to the phthalic acid pathway. These results suggest WJ-1 as a good candidate for the efficient bioremediation of naphthalene from rainwater in heavily polluted areas.


The influence of injection volume on efficiency of microbore liquid chromatography columns for gradient and isocratic elution

Tobias Werres, Torsten C Schmidt, Thorsten Teutenberg
PMID: 33611125   DOI: 10.1016/j.chroma.2021.461965

Abstract

The injection volume and the associated column volume overload is one of the most common issues in miniaturized chromatography. The injection volume should not exceed 10% of the effective column volume. A further reduction of the injection volume leads to an increase in chromatographic efficiency. However, the signal intensity must be above a certain threshold to generate a chromatographic peak that can be detected. Therefore, the injection volume has to be optimized to reach the ideal balance between chromatographic efficiency and sensitivity. This study examined the general influence of the injection volume for both isocratic and gradient elution, depending on the retention factor and peak standard deviation. For this purpose, substances of different polarity were selected to represent a broad elution spectrum. Besides the model analyte naphthalene, these were mainly pharmaceuticals. For all measurements a microbore column with an ID of 300 µm and packed with 1.9 μm fully porous particles was used. For isocratic elution, the injection volume was varied between 4 and 16% of the effective column volume. The retention factors were adjusted between 2 and 10. For gradient elution, the injection volume was varied between 4 and 160% of the effective column volume. The observed effects were further investigated using the gradient kinetic plot theory. In isocratic elution, a loss in plate height up to 50% was observed for components that elute near the void time. A significant reduction of the chromatographic efficiency was noticed up to a retention factor of 4. In gradient elution, a reduction in peak capacity could only be observed if the injection volume exceeded 40% of the effective column volume. For some substances, only a slight loss in peak capacity was noticed even with a volume overload of 160%.


Tuning the mechanistic pathways of peptide self-assembly by aromatic interactions

Goutam Ghosh, Kalathil K Kartha, Gustavo Fernández
PMID: 33463645   DOI: 10.1039/d0cc07199d

Abstract

Herein, we have unravelled the key influence of aromatic interactions on the mechanistic pathways of peptide self-assembly by introducing suitable chromophores (pyrene vs. naphthalene). Although both self-assembled peptides are indistinguishable in their morphologies, this minor structural difference strongly affects the packing modes (parallel vs. antiparallel) and the corresponding self-assembly mechanism (cooperative vs. isodemsic).


Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors

Guangcheng Wang, Wenjing Liu, Meiyan Fan, Min He, Yongjun Li, Zhiyun Peng
PMID: 34309466   DOI: 10.1080/14756366.2021.1958213

Abstract

A novel series of thiazole-naphthalene derivatives as tubulin polymerisation inhibitors were designed, synthesised, and evaluated for the anti-proliferative activities. The majority of the tested compounds exhibited moderate to potent antiproliferative activity on the MCF-7 and A549 cancer cell lines. Among them, compound
was found to be the most active compound with IC
values of 0.48 ± 0.03 and 0.97 ± 0.13 μM. Moreover, mechanistic studies revealed that
significantly inhibited tubulin polymerisation with an IC
value of 3.3 µM, as compared to the standard drug colchicine (IC
= 9.1 μM). Further cellular mechanism studies elucidated that
arrested the cell cycle at G2/M phase and induced apoptosis in MCF-7 cancer cells. Molecular modelling study indicated that
binds well to the colchicine binding site of tubulin. In summary, these results suggest that
represents a promising tubulin polymerisation inhibitor worthy of further investigation as potential anticancer agents.


Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation

Ki Yoon Nam, Kongara Damodar, Yeontaek Lee, Lee Seul Park, Ji Geun Gim, Jae Phil Park, Seong Ho Jeon, Jeong Tae Lee
PMID: 33530645   DOI: 10.3390/molecules26030646

Abstract

The research on resveratrol (
) has been conducted intensively over a long time due to its proven antioxidant activity and disease-fighting capabilities. Many efforts have also been made to increase these biological effects. In the present study, six new extended aromatic resveratrol analogues containing naphthalene (
) and its bioisosteres quinoline (
and
), isoquinoline (
) quinoxaline (
) and quinazoline (
) scaffolds were designed and synthesized using an annulation strategy. The antioxidant and anti-inflammatory activities of these compounds were investigated. All compounds showed better antioxidant activity than resveratrol in ABTS assay. As for the anti-inflammatory test,
and
exhibited better activity than resveratrol. It is worth noting that nitrogen substitution on the extended aromatic resveratrol analogues has a significant impact on cell viability. Taking the antioxidant activities and NO inhibition activities into consideration, we conclude that isoquinoline analogue
may qualify for the further investigation of antioxidant and anti-inflammatory therapy. Furthermore, our study results suggest that in order to improve the biological activity of polyphenolic compounds, extended aromaticity and nitrogen substitution strategy could be a viable method for the design of future drug candidates.


Effective Elimination and Biodegradation of Polycyclic Aromatic Hydrocarbons from Seawater through the Formation of Magnetic Microfibres

M Susana Gutiérrez, Alberto J León, Paulino Duel, Rafael Bosch, M Nieves Piña, Jeroni Morey
PMID: 33375008   DOI: 10.3390/ijms22010017

Abstract

Supramolecular aggregates formed between polycyclic aromatic hydrocarbons and either naphthalene or perylene-derived diimides have been anchored in magnetite magnetic nanoparticles. The high affinity and stability of these aggregates allow them to capture and confine these extremely carcinogenic contaminants in a reduced space. In some cases, the high cohesion of these aggregates leads to the formation of magnetic microfibres of several microns in length, which can be isolated from the solution by the direct action of a magnet. Here we show a practical application of bioremediation aimed at the environmental decontamination of naphthalene, a very profuse contaminant, based on the uptake, sequestration, and acceleration of the biodegradation of the formed supramolecular aggregate, by the direct action of a bacterium of the lineage Roseobacter (biocompatible with nanostructured receptors and very widespread in marine environments) without providing more toxicity to the environment.


Lysosome-targeting pH indicator based on peri-fused naphthalene monoimide with superior stability for long term live cell imaging

Astrid Tannert, Javier Garcia Lopez, Nikolay Petkov, Anela Ivanova, Kalina Peneva, Ute Neugebauer
PMID: 33215623   DOI: 10.1039/d0tb02208j

Abstract

Lysosomes, the acidic degradation compartments of eukaryotic cells, play an essential role in many physiological processes. Their dysfunction is associated with a number of diseases, which are often related to an altered localization or luminal pH. Thus, the in-depth characterization of lysosomes within the intact eukaryotic cell is of utmost interest. For microscopic evaluation of lysosomal distribution and acidity, a number of labels have been developed, but many showed poor organelle specificity or rapid clearing from lysosomes, rendering them unsuitable for long-term observations. Here, we describe the synthesis and spectroscopic properties of a novel small molecule marker for lysosomes based on naphthalene monoimide with reversible, pH-dependent spectral shifts in both the absorption and the emission spectrum and acidity-associated changes in fluorescence lifetime. The dye can be excited either with single- or two-photon excitation and appears to be very stably associated with lysosomes for several days. We used this chromophore to detect chemically-induced changes of lysosomal pH in HeLa cells by ratiometric and FLIM imaging.


Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells

Nesreen S Ahmed, Alaadin E Sarhan, Aisha A K Al-Ashmawy, Abd El-Galil E Amr, Mogedda E Haiba, Elsayed A Elsayed
PMID: 33457417   DOI: 10.1155/2020/8649745

Abstract

In the present work, a new series of dihydronaphthalene derivatives were synthesized starting with 6-methoxy-1-tetralone
, and the corresponding hydrazine derivative
. Reaction of compound
with aryl isothiocyanates produced thiosemicarbazides
, which were reacted with ethyl chloroacetate to give thiazolidinone derivatives
. Pyrano thiazolecarbonitrile derivatives
-
were prepared by heating a mixture of compounds
or
, aryl aldehydes, and malononitrile utilizing distilled water in the presence of catalytic amount of potassium hydrogen phthalate. Also, treatment of
with DMF-DMA under solvent-free conditions gave enaminone derivative
, which condensed with ethyl acetoacetate or acetylacetone or malononitrile or cyanothioacetamide to give compounds
-
, respectively. Finally, reaction of the enaminone
with 2-aminoimidazol or 2-aminothiazol in the presence of glacial acetic acid produced derivatives
and
, respectively. Cytotoxic evaluation of eleven compounds, against MCF-7 (human breast adenocarcinoma) cell lines, was estimated. Results revealed that five of the examined compounds
,
,
,
, and
showed potent cytotoxic activities recording, IC
values; 0.93 ± 0.02, 1.76 ± 0.04, 2.36 ± 0.06, 2.83 ± 0.07, and 3.73 ± 0.09
M, respectively, which were more potent than the reference used (Saturosporin, IC
6.08 ± 0.15
M). The new products were also examined towards normal epithelial breast cells (MCF10A). All of them showed very good safety profile with different degrees and were safer than the reference drug used. Compound
was the most effective against MCF-7 cells and was less toxic than Saturosporin by about 18.45-folds towards MCF01A normal cells. All the new compounds were fully characterized by the different spectral and analytical tools. Herein, detailed syntheses, spectroscopic, and biological data are reported.


Biodegradation of selected hydrocarbons by novel bacterial strains isolated from contaminated Arabian Gulf sediment

Assad Ahmed Al-Thukair, Karim Malik, Alexis Nzila
PMID: 33318512   DOI: 10.1038/s41598-020-78733-0

Abstract

Three strains of novel bacteria were isolated from oil-contaminated sediment from the Arabian Gulf (Brevibacillus brevis T2C2008, Proteus mirabilis T2A12001, and Rhodococcus quinshengi TA13008). The isolated strains were tested for their degrading efficacy of low and high molecular hydrocarbon (naphthalene and pyrene). The efficacy of the two-hydrocarbon degradation by the isolates bacterial was determined at a temperature of 25 °C and 37 °C and pH of 5.0 and 9.0. In inoculated media at 37 °C, Rhodococcus qinshengi fully metabolized naphthalene and degrade 56% of pyrene. Brevibacillus brevis break down over 80% of naphthalene at room temperatures (25 °C). However, it was found that P. mirabilis and R. qinshengi biodegraded nearly 94% of naphthalene in the incubated media. The capacity for pyrene and naphthalene degradation in varying pH and temperature conditions was shown to be significant in Rhodococcus qinshengi because of its mineralization exceeding 50% across the tested pH and temperature. This implies that the isolated strains are ideal for biodegradation of contaminated sediment with naphthalene and pyrene.


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